5-(Allyloxy)-1,2,3-trimethoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-trimethoxy-5-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-5-6-16-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOMCVHVAYHJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Allyloxy 1,2,3 Trimethoxybenzene
Alkylation Approaches for Allyloxy Group Installation
Alkylation, specifically the formation of an ether linkage, is the most direct and common method for synthesizing 5-(allyloxy)-1,2,3-trimethoxybenzene. This involves the reaction of a hydroxylated trimethoxybenzene precursor with an allyl-containing electrophile.
The primary method for introducing the allyloxy group is through the direct O-allylation of a hydroxylated precursor, typically 3,4,5-trimethoxyphenol. This reaction is a classic example of the Williamson ether synthesis. In this process, the phenolic hydroxyl group of 3,4,5-trimethoxyphenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks an allyl halide, such as allyl bromide or allyl chloride, in a nucleophilic substitution reaction to form the desired ether.
Commonly employed bases include potassium hydroxide (KOH) and potassium carbonate (K₂CO₃) researchgate.net. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the dissolution of the reactants and promotes the reaction rate. The choice of solvent and base is crucial for achieving high yields and minimizing side reactions. For instance, a procedure involving crushed potassium hydroxide pellets with allyl bromide can be performed at room temperature researchgate.net.
Table 1: Reaction Parameters for Direct O-Allylation
| Parameter | Details | Source |
|---|---|---|
| Precursor | 3,4,5-Trimethoxyphenol | nbinno.com |
| Allylating Agent | Allyl bromide, Allyl chloride | researchgate.netgoogle.com |
| Base | Potassium hydroxide (KOH) | researchgate.net |
| Solvent | Dimethylformamide (DMF) | google.com |
| Temperature | Room Temperature to 80°C | researchgate.netgoogle.com |
Etherification represents the broader class of reactions that includes O-allylation. The synthesis of this compound via etherification is a cornerstone of its production organic-chemistry.org. The hydroxyl group of 3,4,5-trimethoxyphenol makes it susceptible to reactions typical of phenols, including etherification nbinno.com. The process involves the formation of an ether bond between the trimethoxybenzene scaffold and the allyl group.
The reaction conditions can be varied to optimize the yield and purity of the final product. Factors such as the reactivity of the allylating agent (allyl iodide > allyl bromide > allyl chloride), the strength of the base, reaction temperature, and duration all play significant roles. In one documented synthesis, 2,6-dimethoxyphenol (syringol) is reacted with propenyl chloride at 80°C for 24 hours in DMF to achieve a 90% yield of the corresponding allyloxy benzene (B151609) derivative google.com. While the precursor is different, the fundamental etherification principle is directly applicable to 3,4,5-trimethoxyphenol.
Catalytic Approaches in this compound Synthesis
To enhance the efficiency and yield of the etherification reaction, catalytic methods can be employed. Phase-transfer catalysts (PTCs) are particularly effective in this context. PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the allyl halide is located researchgate.net. This overcomes the solubility issues between the ionic phenoxide and the organic halide, leading to faster reaction rates and often allowing for milder reaction conditions. For example, the use of TBAI (5 mol%) has been shown to be effective in the allylation of alcohols using potassium hydroxide as the base researchgate.net.
Microwave-Assisted Synthetic Procedures for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods nih.govutep.eduresearchgate.net. In the synthesis of this compound, microwave heating can be applied to the O-allylation reaction. The rapid and uniform heating provided by microwaves can enhance the rate of the nucleophilic substitution, leading to a more efficient process. While specific literature on the microwave-assisted synthesis of this exact compound is limited, the technique is widely applied to similar etherification reactions and Claisen rearrangements of allyloxybenzenes rsc.org. The use of microwave irradiation in a solvent-free setting or with a high-boiling point solvent like DMSO is a common approach researchgate.netrsc.org.
Precursor Compounds and Starting Materials in this compound Synthesis
Pyrogallol (1,2,3-trihydroxybenzene) serves as a fundamental starting material for the synthesis of the 1,2,3-trimethoxybenzene (B147658) core structure chemicalbook.comgoogle.com. The synthesis involves the exhaustive methylation of all three hydroxyl groups of pyrogallol. This is typically achieved using a methylating agent such as dimethyl sulfate or methyl-sulfate in the presence of a strong base like sodium hydroxide google.comgoogle.com.
One synthetic route specifies the reaction of pyrogallol with dimethyl sulfate and sodium hydroxide, where the molar ratio of pyrogallol to base and methylating agent is preferably 1:3.3:3.3 google.com. The reaction yields 1,2,3-trimethoxybenzene. This compound can then be further functionalized to introduce a hydroxyl group at the 5-position, creating the necessary 3,4,5-trimethoxyphenol precursor. Alternative methods for preparing pyrogallol itself include the decarboxylation of gallic acid by heating chemicalbook.comgoogle.com. The availability of pyrogallol from sources like gallic acid, which can be extracted from plant galls, makes it a valuable, albeit sometimes expensive, starting point for these syntheses google.com.
Table 2: Key Precursor Synthesis from Pyrogallol
| Reaction Step | Starting Material | Reagents | Product | Source |
|---|---|---|---|---|
| Methylation | Pyrogallol | Dimethyl sulfate, Sodium hydroxide | 1,2,3-Trimethoxybenzene | google.comgoogle.com |
| Decarboxylation | Gallic Acid | Heat | Pyrogallol | chemicalbook.comgoogle.com |
Role of 1,2,3-Trimethoxybenzene and its Derivatives as Intermediates
1,2,3-Trimethoxybenzene and its substituted derivatives are valuable intermediates in the field of organic synthesis, serving as foundational building blocks for a variety of more complex molecules, including pharmaceuticals, fragrances, and dyes. solubilityofthings.comgoogle.com The specific arrangement of the methoxy (B1213986) groups on the benzene ring activates it towards certain reactions and directs substituents to specific positions, making it a versatile starting material.
A notable application of 1,2,3-trimethoxybenzene is in the synthesis of natural products and their analogues. For instance, it is a key precursor in a highly regioselective, multi-step synthesis of mescaline. mdma.ch In this process, 1,2,3-trimethoxybenzene is first complexed with a tricarbonyl chromium group. This complexation alters the electron density of the aromatic ring, facilitating a highly regioselective deprotonation and subsequent functionalization at the C5 position, which would be difficult to achieve with the uncomplexed arene. mdma.ch This strategy allows for the introduction of various side chains, leading to the synthesis of mescaline and other 5-substituted-1,2,3-trimethoxybenzene derivatives that are precursors to important natural products. mdma.ch
Furthermore, derivatives such as 5-hydroxy-1,2,3-trimethoxybenzene (the direct precursor for the title compound) are themselves important intermediates, often generated from more readily available starting materials before undergoing further transformations like the Williamson ether synthesis. The strategic use of these trimethoxylated aromatic compounds highlights their crucial role as versatile synthons in modern organic chemistry. google.comresearchgate.net
Optimization of Reaction Conditions and Yield for this compound
The yield of this compound prepared via the Williamson ether synthesis is highly dependent on the careful optimization of several reaction parameters. masterorganicchemistry.com As an SN2 reaction, the conditions must be tailored to favor nucleophilic substitution while minimizing potential side reactions, such as elimination. masterorganicchemistry.comwikipedia.org Key factors that are typically optimized include the choice of base, solvent, temperature, and the nature of the reactants.
Reactant Selection: The choice of the allyl halide is critical. Allyl bromide is often preferred over allyl chloride due to the better leaving group ability of the bromide ion, which can lead to faster reaction rates. The substrate, 5-hydroxy-1,2,3-trimethoxybenzene, provides the nucleophilic phenoxide upon deprotonation.
Base and Solvent System: The selection of the base and solvent is interdependent and crucial for efficient phenoxide formation and subsequent reaction. A moderately strong base is required to fully deprotonate the phenolic hydroxyl group without promoting side reactions. Common choices include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydroxides (e.g., NaOH). The solvent must be able to dissolve the reactants and be relatively inert under the reaction conditions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed as they effectively solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide anion.
Temperature and Reaction Time: The reaction temperature directly influences the rate of reaction. Modest heating is typically required to achieve a reasonable reaction time. However, excessively high temperatures can lead to undesired side products. researchgate.net The progress of the reaction is usually monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and to avoid prolonged reaction times which could lead to product degradation.
Recent advancements in synthetic methodology, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields in Williamson ether syntheses by providing rapid and efficient heating.
Below is an interactive table summarizing the key parameters and their typical ranges or options for optimizing the synthesis of this compound.
| Parameter | Options and Considerations | Impact on Reaction |
|---|---|---|
| Allylating Agent | Allyl bromide, Allyl chloride, Allyl iodide | Reaction rate is influenced by the leaving group ability (I > Br > Cl). Allyl bromide offers a good balance of reactivity and cost. |
| Base | K₂CO₃, NaH, NaOH, Cs₂CO₃ | Choice affects the degree of deprotonation of the phenol (B47542). Stronger bases like NaH ensure complete phenoxide formation but require anhydrous conditions. K₂CO₃ is a milder, common choice. |
| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | Polar aprotic solvents (DMF, Acetonitrile) are generally preferred as they enhance the nucleophilicity of the phenoxide. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but can also promote side reactions. Optimal temperature is typically determined empirically. |
| Catalyst | Phase-transfer catalysts (e.g., Tetrabutylammonium bromide) | Can be used in two-phase systems (e.g., water/dichloromethane) to facilitate the transfer of the phenoxide to the organic phase, increasing reaction efficiency. |
Chemical Reactivity and Transformation Pathways of 5 Allyloxy 1,2,3 Trimethoxybenzene
Mechanistic Investigations of the Allyloxy Moiety Transformations
The transformations of the allyloxy moiety in 5-(allyloxy)-1,2,3-trimethoxybenzene are governed by several fundamental mechanistic pathways. The most prominent of these is the pericyclic reaction mechanism of the Claisen rearrangement, which is a concerted libretexts.orglibretexts.org-sigmatropic rearrangement. This process is characterized by a highly ordered, cyclic transition state involving the movement of six electrons. libretexts.orgname-reaction.com The reaction is intramolecular and proceeds without the involvement of ionic or radical intermediates, a fact substantiated by crossover experiments on analogous allyl aryl ethers. wikipedia.org
Another significant mechanistic pathway involves the oxidation of the allyl group. For instance, oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is believed to proceed via an initial hydride abstraction from the allylic position. du.ac.in This step generates a stabilized allylic cation, which is then trapped by a nucleophile to yield the oxidized product. du.ac.in
Furthermore, the cleavage of the ether linkage can occur through different mechanisms depending on the reagents employed. While simple acid catalysis often favors rearrangement over cleavage actachemscand.org, specific reagents can induce cleavage. For example, reaction with tert-butyllithium likely proceeds through an S_N2' mechanism, where the organolithium compound attacks the terminal carbon of the allyl group. organic-chemistry.org Palladium-catalyzed deallylation involves the formation of a π-allyl palladium complex, which subsequently undergoes reductive cleavage. organic-chemistry.org
Claisen Rearrangement Reactions and Phenol (B47542) Formation
The Claisen rearrangement is a cornerstone reaction for allyl aryl ethers, including this compound. This thermal rearrangement typically requires high temperatures, often in the range of 180–250 °C, to proceed efficiently. libretexts.orgmychemblog.com The reaction transforms the starting ether into its isomeric phenol, specifically 2-allyl-3,4,5-trimethoxyphenol.
The mechanism is a concerted libretexts.orglibretexts.org-sigmatropic shift where a C-C bond forms between the terminal carbon of the allyl group and an ortho-position of the aromatic ring, concurrent with the cleavage of the ether's C-O bond. libretexts.org This initially forms a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable aromatic phenol product. libretexts.orgorganic-chemistry.org Since the two ortho positions (C2 and C6) of the 3,4,5-trimethoxyphenyl allyl ether are chemically equivalent and unsubstituted, the rearrangement exclusively yields the ortho-substituted product. mychemblog.comorganic-chemistry.org
Table 1: Claisen Rearrangement of this compound
| Reactant | Product | Reaction Type | Typical Conditions |
|---|
Oxidation Processes of the Allyl Group to Carbonyls and Carboxylic Acids
The allyl group of this compound is susceptible to a variety of oxidation reactions, allowing for its conversion into carbonyls, carboxylic acids, or alcohols. The specific product obtained depends on the oxidizing agent and reaction conditions used.
Allylic Oxidation : Reagents such as selenium dioxide (SeO₂) can selectively oxidize the allylic position (the CH₂ group adjacent to the double bond) to introduce a hydroxyl group, yielding an allylic alcohol. wikipedia.org
Oxidative Cleavage : More potent oxidizing agents can cleave the double bond entirely. Ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would yield 3-(3,4,5-trimethoxyphenoxy)acetaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce (3,4,5-trimethoxyphenoxy)acetic acid. Similarly, strong oxidants like potassium permanganate (KMnO₄) under vigorous conditions can also lead to the carboxylic acid.
Epoxidation : Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), will react with the double bond to form an epoxide, resulting in 2-((3,4,5-trimethoxyphenoxy)methyl)oxirane.
Dihydroxylation : Reagents like osmium tetroxide (OsO₄) or cold, dilute KMnO₄ can convert the alkene into a diol, yielding 3-(3,4,5-trimethoxyphenoxy)propane-1,2-diol.
Table 2: Representative Oxidation Reactions of the Allyl Group
| Reagent(s) | Product Type | Example Product Name |
|---|---|---|
| SeO₂ | Allylic Alcohol | 3-(3,4,5-Trimethoxyphenoxy)prop-1-en-1-ol |
| 1. O₃; 2. (CH₃)₂S | Aldehyde | (3,4,5-Trimethoxyphenoxy)acetaldehyde |
| 1. O₃; 2. H₂O₂ | Carboxylic Acid | (3,4,5-Trimethoxyphenoxy)acetic acid |
| m-CPBA | Epoxide | 2-((3,4,5-Trimethoxyphenoxy)methyl)oxirane |
Hydrolytic Cleavage of the Ether Linkage
The ether linkage in this compound is generally stable under standard hydrolytic conditions (e.g., aqueous acid or base). Under acidic conditions, the Claisen rearrangement is often a competing and favored pathway over hydrolysis. actachemscand.org However, the allyl group can be cleaved under specific, non-hydrolytic conditions, which are often employed for the deprotection of allyl-protected phenols in organic synthesis.
Several methods are effective for this transformation:
Transition Metal Catalysis : Palladium(0) or nickel(0) complexes are widely used to cleave allyl ethers. These reactions typically involve a π-allyl metal intermediate and are performed in the presence of a nucleophilic scavenger. organic-chemistry.org
Isomerization and Hydrolysis : The allyl ether can be isomerized to the corresponding prop-1-enyl ether using a strong base like potassium tert-butoxide or a transition metal catalyst. The resulting enol ether is much more labile and can be easily hydrolyzed under mild acidic conditions to yield 3,4,5-trimethoxyphenol. organic-chemistry.org
Strong Reducing Agents : Treatment with strong organometallic bases such as tert-butyllithium can also induce cleavage of the ether bond. organic-chemistry.org
Polymerization Reactions Involving the Allyl Functionality
The terminal double bond of the allyl group allows this compound to participate in polymerization reactions. However, allyl ethers generally exhibit complex behavior in radical polymerizations. They tend to act as retarders and degradative chain transfer agents, which can lower the rate of polymerization and the molecular weight of the resulting polymer. researchgate.net This is due to the stability of the allylic radical formed after hydrogen abstraction from the CH₂ group, which is less reactive towards monomer addition.
Despite this, this compound can be incorporated into polymer chains through copolymerization with more reactive monomers. For example, it can be copolymerized with monomers like acrylonitrile or methyl methacrylate. researchgate.net The resulting polymers would feature the 3,4,5-trimethoxyphenyl ether moiety as a pendant group, which could impart specific properties to the material. The presence of the allyl functionality in polymers is valuable for post-synthesis modifications, enabling the attachment of various molecules via reactions like thiol-ene click chemistry. nih.gov
Functionalization Reactions of the Aromatic Ring System
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of four electron-donating ether groups (three methoxy (B1213986) and one allyloxy). These groups are ortho-, para-directing. In this specific molecule, the C2 and C6 positions are ortho to the allyloxy group, while the C4 position is para. However, given the 1,2,3-trimethoxy substitution pattern on the other side of the ring, the most likely sites for electrophilic attack are the C2 and C6 positions, which are equivalent and sterically most accessible.
Typical electrophilic aromatic substitution reactions that could be performed include:
Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent would likely lead to the mono-brominated product, 2-bromo-5-(allyloxy)-1,2,3-trimethoxybenzene.
Nitration : Mild nitrating agents would be required to avoid oxidation of the activated ring. The reaction would be expected to introduce a nitro group at the C2/C6 position.
Friedel-Crafts Acylation/Alkylation : These reactions, catalyzed by Lewis acids, could introduce acyl or alkyl groups onto the aromatic ring, again favoring the C2/C6 positions. The high activation of the ring might lead to poly-substitution or side reactions if conditions are not carefully controlled.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Reagent Example | Predicted Major Product |
|---|---|---|---|
| Bromination | Br⁺ | N-Bromosuccinimide (NBS) | 2-Bromo-5-(allyloxy)-1,2,3-trimethoxybenzene |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ (mild conditions) | 2-Nitro-5-(allyloxy)-1,2,3-trimethoxybenzene |
Spectroscopic and Advanced Analytical Characterization of 5 Allyloxy 1,2,3 Trimethoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR Spectral Analysis
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the molecular structure of 5-(Allyloxy)-1,2,3-trimethoxybenzene.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic, allyloxy, and methoxy (B1213986) protons.
Aromatic Region: Two signals are anticipated for the two protons on the benzene (B151609) ring. Due to their different positions relative to the substituents, they would likely appear as doublets, with chemical shifts influenced by the electron-donating ether groups.
Allyloxy Group: This group would produce a characteristic set of signals: a doublet for the two protons of the -OCH₂- group, a multiplet for the -CH= proton, and two distinct signals (doublet of doublets) for the terminal =CH₂ protons. The spectral patterns for similar allyloxy groups are well-documented. chegg.comchemicalbook.com
Methoxy Groups: The three methoxy groups (-OCH₃) would appear as sharp singlets. The two methoxy groups at positions 1 and 3 are chemically equivalent due to symmetry and would likely produce a single signal integrating to six protons, while the methoxy group at position 2 would produce a separate signal integrating to three protons. Data from the related compound 1,2,3-trimethoxybenzene (B147658) shows methoxy proton signals appearing around 3.8 ppm. chemicalbook.combmrb.io
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, twelve distinct carbon signals are expected, corresponding to each carbon in the molecule.
Aromatic Carbons: Six signals would be present in the aromatic region of the spectrum (typically 100-160 ppm). The carbons directly bonded to oxygen atoms (C1, C2, C3, C5) would be found further downfield.
Allyloxy Carbons: Three signals corresponding to the -OCH₂, -CH=, and =CH₂ carbons would be observed.
Methoxy Carbons: Signals for the methoxy carbons typically appear in the 55-65 ppm range. bmrb.io
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |
|---|---|---|
| Aromatic CH | ~6.2-6.5 ppm (2H, m) | ~95-105 ppm |
| Allyl -OCH₂- | ~4.5 ppm (2H, d) | ~70 ppm |
| Allyl -CH= | ~6.0 ppm (1H, m) | ~133 ppm |
| Allyl =CH₂ | ~5.3-5.4 ppm (2H, m) | ~118 ppm |
| 1,3 -OCH₃ | ~3.85 ppm (6H, s) | ~56 ppm |
| 2 -OCH₃ | ~3.80 ppm (3H, s) | ~61 ppm |
Note: Predicted chemical shifts (ppm) are estimates based on data from analogous compounds and general NMR principles. Multiplicity is denoted as s (singlet), d (doublet), and m (multiplet).
Two-Dimensional (2D) NMR Techniques for Connectivity and Correlation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule, which is essential for unambiguous structure determination. slideshare.netharvard.eduemerypharma.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the protons within the allyl group, confirming their sequence. It would also show a correlation between the two aromatic protons, confirming their adjacency on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include:
Correlations from the allyloxy -OCH₂- protons to the C5 aromatic carbon.
Correlations from the methoxy protons to their respective aromatic carbons (C1, C2, C3).
Correlations from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring.
Computer-Assisted Structure Elucidation (CASE) in NMR Interpretation
Computer-Assisted Structure Elucidation (CASE) utilizes software algorithms to determine a chemical structure from a set of spectroscopic data. acdlabs.comtechnologynetworks.comresearchgate.net These programs integrate data from various experiments to generate a list of possible candidate structures. mdpi.com
In the analysis of this compound, the molecular formula (C₁₂H₁₆O₄), derived from mass spectrometry, would be input into the CASE software along with the experimental 1D and 2D NMR data. The software would then:
Use the ¹H and ¹³C NMR data to identify molecular fragments.
Utilize the COSY and HMBC correlations to assemble these fragments.
Generate all possible isomeric structures that are consistent with the provided data.
Rank the candidate structures by comparing predicted NMR spectra for each candidate against the experimental data.
This automated and unbiased process significantly enhances the confidence in the final structural assignment and can resolve ambiguities that may be difficult to interpret manually. mdpi.com
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. core.ac.uk
For this compound (molecular formula C₁₂H₁₆O₄), the molecular weight is 224.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 224. The fragmentation pattern would provide clues about the molecule's structure. Common fragmentation pathways for related aromatic ethers often involve the cleavage of ether bonds. nih.govcore.ac.uk
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 224 | [C₁₂H₁₆O₄]⁺ | Molecular Ion |
| 183 | [C₁₂H₁₅O₃]⁺ | •C₃H₅ (Allyl radical) |
| 209 | [C₁₁H₁₃O₄]⁺ | •CH₃ (Methyl radical) |
| 193 | [C₁₁H₁₃O₃]⁺ | •OCH₃ (Methoxy radical) |
Note: The fragmentation pattern is predictive and based on the chemical structure and known fragmentation of similar compounds.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the elemental composition of an ion from its exact mass.
For this compound, HRMS would be used to confirm its molecular formula. The calculated exact mass of the molecular ion [C₁₂H₁₆O₄]⁺ is 224.1049 Da. If the experimentally measured mass from an HRMS instrument matches this theoretical value within a few parts per million (ppm), it provides unambiguous confirmation of the elemental formula C₁₂H₁₆O₄, thereby validating the identity of the compound.
Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound, which is also known as elemicin (B190459). nih.govresearchgate.net This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying the compound within complex mixtures, such as essential oils from plants, and for assessing its purity. shimadzu.commdpi.com
In a typical GC-MS analysis, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This process generates a unique fragmentation pattern, known as a mass spectrum, which serves as a molecular fingerprint. nist.gov The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (208.25 g/mol ) and a series of fragment ions that are characteristic of its structure. nist.govresearchgate.net This allows for unambiguous identification, even in trace amounts. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for compounds that may not be suitable for GC analysis. While less common for this specific volatile compound, LC-MS can be employed for purity analysis and identification in various matrices. Both GC-MS and LC-MS are invaluable for quantitative analysis, allowing researchers to determine the concentration of this compound in a sample. shimadzu.com
| Technique | Parameter | Observation | Reference |
|---|---|---|---|
| GC-MS (Electron Ionization) | Molecular Formula | C12H16O3 | nist.gov |
| GC-MS (Electron Ionization) | Molecular Weight | 208.25 g/mol | nist.gov |
| GC-MS (Electron Ionization) | Key Mass Fragments (m/z) | Characteristic peaks corresponding to the molecular ion and structural fragments. | nist.govresearchgate.net |
| GC-MS/MS | Application | Developed for quantitative analysis of elemicin in biological samples. | shimadzu.com |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum is generated that reveals the vibrational modes of the molecule's bonds. The IR spectrum of this compound displays a series of absorption bands that confirm the presence of its key structural features.
The spectrum shows characteristic C-H stretching vibrations for the aromatic ring. researchgate.net The presence of the allyl group is confirmed by peaks corresponding to the =C-H and C=C stretching vibrations. Furthermore, the prominent C-O stretching bands are indicative of the aryl ether linkages of the methoxy and allyloxy groups. The specific frequencies of these bands can provide insight into the electronic environment of the functional groups. Comparing the obtained spectrum with reference spectra of similar compounds, such as 1,2,3-trimethoxybenzene, aids in the precise assignment of these characteristic peaks. researchgate.netscielo.org.za
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic Ring | researchgate.net |
| ~3080-3020 | =C-H Stretch | Allyl Group | scielo.org.za |
| ~2950-2850 | C-H Stretch | Methoxy Groups (-OCH₃) | scielo.org.za |
| ~1640 | C=C Stretch | Allyl Group | scielo.org.za |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | scielo.org.za |
| ~1250-1000 | C-O Stretch | Aryl Ethers (Methoxy, Allyloxy) | scielo.org.za |
| ~990, ~915 | =C-H Bend (Out-of-plane) | Allyl Group | scielo.org.za |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct a detailed model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy.
UV-Visible Spectroscopy for Electronic Absorption Characteristics
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is characterized by absorption bands that arise from π → π* transitions within the substituted benzene ring.
The substitution pattern on the benzene ring, with its electron-donating methoxy and allyloxy groups, influences the energy of these transitions and thus the position of the absorption maxima (λmax). The spectrum for elemicin (this compound) shows characteristic absorption peaks at approximately 216 nm and 282 nm. researchgate.net These absorptions are consistent with the electronic structure of a highly substituted benzene ring. For comparison, the parent compound 1,2,3-trimethoxybenzene exhibits absorption maxima at 207 nm and 267 nm. researchgate.net
| λmax (nm) | Electronic Transition Type | Chromophore | Reference |
|---|---|---|---|
| ~216 | π → π | Substituted Benzene Ring | researchgate.net |
| ~282 | π → π | Substituted Benzene Ring | researchgate.net |
Chromatographic Techniques for Separation and Purity (e.g., Flash Chromatography, HPLC)
Chromatographic techniques are indispensable for the isolation and purification of this compound, whether from natural sources or synthetic reaction mixtures. nih.gov The choice of technique depends on the scale of the separation and the required level of purity.
Flash column chromatography is a common and efficient method for purifying multi-gram quantities of the compound. rsc.orgorgsyn.org In this technique, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is then passed through the column under pressure. rsc.orgrsc.org The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of pure this compound in distinct fractions.
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for both analytical and preparative-scale separations. nih.gov It is particularly useful for assessing the purity of a sample with high accuracy and for isolating minor components from a mixture. For alkenylbenzenes like this compound, reversed-phase HPLC is often employed, using a nonpolar stationary phase and a polar mobile phase. nih.gov Additionally, specialized techniques like high-speed countercurrent chromatography have proven effective for separating components from complex essential oils. mdpi.com
| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Purification of synthetic product. | rsc.org |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | Purity assessment and separation of related alkenylbenzenes. | nih.gov |
| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-Liquid Partition | Various solvent systems (e.g., n-hexane/ethyl acetate/acetonitrile/water) | Isolation from essential oils. | mdpi.com |
Computational and Theoretical Investigations on 5 Allyloxy 1,2,3 Trimethoxybenzene
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies provide a dynamic perspective on the behavior of 5-(allyloxy)-1,2,3-trimethoxybenzene at an atomic level. These computational techniques are employed to simulate the molecule's movement and interactions over time, offering insights into its structural flexibility and intermolecular interactions.
Molecular dynamics (MD) simulations, a principal tool in this area, can be utilized to observe the conformational landscape of the molecule in various environments, such as in a vacuum or in the presence of a solvent. These simulations can reveal how the allyloxy and trimethoxy groups move and interact with their surroundings, which is critical for understanding how the molecule might bind to a biological target.
The insights gained from these simulations are pivotal for structure-based drug design, allowing for the prediction of binding affinities and the rational design of derivatives with enhanced biological activity.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. Methods such as Density Functional Theory (DFT) are frequently employed to investigate the molecule's electronic structure, providing a basis for understanding its reactivity and spectroscopic properties. epstem.netsuperfri.org
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -0.235 Hartree |
| LUMO Energy | -0.045 Hartree |
| HOMO-LUMO Gap | 0.190 Hartree |
| Dipole Moment | 2.5 Debye |
Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.
In Silico Studies for Mechanistic Predictions
In silico studies are instrumental in predicting the potential chemical reactions and metabolic pathways of this compound. By simulating reaction conditions and calculating activation energies, computational models can forecast the most likely products of a chemical transformation.
For instance, the Claisen rearrangement of the allyl ether group is a well-known reaction in organic chemistry. Computational methods can be used to model the transition state of this reaction, providing insights into the energetic barriers and the stereochemical outcome. This information is crucial for understanding the potential biotransformation of the compound in a biological system.
These predictive studies can significantly reduce the need for extensive experimental work by highlighting the most probable reaction pathways and metabolic products, thereby accelerating the drug discovery and development process.
Conformational Analysis and Energy Minimization
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is therefore essential for understanding its interaction with biological targets. The molecule's flexibility arises from the rotation around the single bonds of the methoxy (B1213986) and allyloxy substituents. rsc.org
Energy minimization calculations are performed to identify the most stable conformations, known as conformers. By systematically rotating the dihedral angles of the side chains and calculating the potential energy at each step, a potential energy surface can be generated. nih.gov The minima on this surface correspond to the most energetically favorable conformations of the molecule.
Studies on similar molecules, such as 1,2,3-trimethoxybenzene (B147658), have shown that the orientation of the methoxy groups is influenced by steric hindrance and electronic effects. rsc.org For this compound, the interplay between the allyloxy group and the adjacent methoxy groups would be a key determinant of its preferred conformation.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C4-C5-O-C_allyl) | Relative Energy (kcal/mol) |
| A | 0° | 5.2 |
| B | 60° | 1.8 |
| C | 120° | 0.0 |
| D | 180° | 3.5 |
Note: The values in this table are illustrative and represent a simplified conformational analysis around the C-O bond of the allyloxy group.
Biological Activities and Mechanistic Pathways of 5 Allyloxy 1,2,3 Trimethoxybenzene and Its Analogues
General Biological Activity Profiles of Methoxy-Substituted Phenolic Compounds
Methoxy-substituted phenolic compounds, a diverse group of molecules found abundantly in nature, exhibit a wide array of biological activities. These compounds are integral components of essential oils from various plants and are recognized for their antioxidant, antimicrobial, and anti-inflammatory properties. Syringol, a foundational methoxy-substituted phenol (B47542), is known to possess these therapeutic characteristics. Its effects are attributed to its ability to interact with multiple biochemical pathways, mitigating factors like oxidative stress which are implicated in numerous chronic diseases.
The general bioactivity of these compounds is often linked to the number and position of methoxy (B1213986) and hydroxyl groups on the aromatic ring, which influences their ability to participate in cellular reactions. For instance, elemicin (B190459), a key component in certain aromatic foods, has demonstrated antimicrobial, antioxidant, and antiviral activities nih.gov. The presence of methoxy groups can modulate the electron density of the phenolic ring, thereby influencing the molecule's reactivity and interaction with biological targets. This class of compounds, including guaiacol and syringol derivatives, has found applications in the pharmaceutical and food industries due to these versatile biological profiles jcpres.com.
Mechanistic Exploration of Biological Actions
The therapeutic potential of 5-(Allyloxy)-1,2,3-trimethoxybenzene and its analogues is underpinned by several distinct molecular mechanisms. These pathways range from direct chemical interactions, such as the quenching of free radicals, to the complex modulation of cellular signaling cascades that govern inflammation and cell survival.
Free Radical Scavenging Capabilities
One of the most well-documented activities of methoxy-substituted phenolic compounds is their capacity to scavenge free radicals. This antioxidant action is primarily due to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. The resulting phenoxyl radical is often stabilized by the delocalization of the unpaired electron across the aromatic ring, a feature enhanced by the presence of methoxy groups.
The antioxidant potential of these compounds is frequently evaluated using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Studies on various plant extracts rich in these molecules consistently demonstrate a concentration-dependent increase in radical scavenging activity caymanchem.com. For example, the essential oil of Licaria rigida, containing 6-methoxy-elemicin, has shown significant antioxidant activity in DPPH assays nih.gov. This inherent free-radical scavenging ability is a cornerstone of the broader biological effects observed for this class of molecules nih.gov.
| Compound/Extract | Assay | Result | Source |
|---|---|---|---|
| Essential Oil with 6-methoxy-elemicin | DPPH Scavenging | 718.1 ± 106.5 mg TE/mL | nih.gov |
| Centaureidin | DPPH Scavenging | 47.6% antiradical effect | tulane.edu |
| Ethanol (B145695) Extract of S. wallichii | DPPH Scavenging | Maximum scavenging at 80 µg/mL | caymanchem.com |
Induction of Oxidative Stress Responses
Paradoxically, while known for their antioxidant properties, some phenolic compounds can exhibit pro-oxidant activity under certain conditions, leading to the induction of oxidative stress. This dual role is often concentration-dependent and can be a mechanism for cytotoxicity, particularly in cancer cells. Essential oils, which are complex mixtures containing compounds like elemicin, can act as pro-oxidants by affecting the cellular redox status and promoting the generation of ROS mdpi.com.
A study on elemi essential oil, which contains elemicin as a major component, found that at higher concentrations (IC50 and IC75 doses), it led to a significant increase in total oxidant levels in A549 lung cancer cells, suggesting an induction of oxidative stress nih.gov. Similarly, the analogue syringol has been shown to induce significant oxidative stress in zebrafish larvae, evidenced by increased ROS generation, lipid peroxidation, and alterations in antioxidant enzyme levels such as superoxide dismutase and catalase nih.gov. This pro-oxidant activity can trigger cellular defense mechanisms or, if overwhelming, lead to programmed cell death.
| Compound | Model System | Observed Effect | Source |
|---|---|---|---|
| Elemi Essential Oil | A549 Lung Cancer Cells | Significant increase in total oxidant (TOS) levels | nih.gov |
| Syringol | Zebrafish Larvae | Increased ROS, lipid peroxidation, altered SOD/catalase | nih.gov |
Anti-inflammatory Potential and Enzyme Inhibition (e.g., Lipoxygenase)
The anti-inflammatory effects of methoxy-substituted phenolic compounds are a key aspect of their biological profile. These effects are often mediated by the inhibition of pro-inflammatory enzymes. Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation nih.govnih.gov. Inhibition of 5-lipoxygenase (5-LOX) is a recognized strategy for controlling inflammatory responses researchgate.net.
While direct studies on this compound are limited, the broader class of methoxy-substituted phenolics has been investigated for these properties. For example, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a structural analogue, has demonstrated potent anti-inflammatory properties nih.gov. The mechanism often involves the suppression of inflammatory mediators, and compounds with a methoxyphenol scaffold are frequently explored as a basis for designing novel LOX inhibitors nih.gov.
Investigations into Apoptosis Induction Pathways
Inducing apoptosis, or programmed cell death, is a primary strategy for anticancer therapies. Research indicates that methoxy-substituted compounds can trigger this process in cancer cells. One study demonstrated that elemi essential oil, containing elemicin, activates apoptotic pathways in A549 lung cancer cells. This was evidenced by a significant increase in the levels of cytochrome c (CYCS) and the activity of caspase-3 (CASP3), a key executioner enzyme in the apoptotic cascade nih.gov.
Furthermore, the analogue syringol was found to activate apoptosis in zebrafish larvae, an effect linked to the induction of oxidative stress nih.gov. The activation of caspases is a hallmark of apoptosis, and compounds based on a 2-(3′,4′,5′-trimethoxybenzoyl) skeleton have been shown to induce apoptosis through the activation of caspases-3, -8, and -9, associated with the release of cytochrome c from the mitochondria nih.gov. This suggests that this compound and its analogues may target the intrinsic (mitochondrial) and extrinsic apoptotic pathways.
Modulation of Cellular Signaling Pathways (e.g., MAPK, NEDDylation)
Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical communication network within cells that regulates fundamental processes such as cell proliferation, differentiation, and stress responses youtube.com. Dysregulation of this pathway is implicated in various diseases, including cancer jcpres.comnih.gov. Polyphenolic compounds are known to interfere with MAPK signaling.
Specific methoxy-substituted phenolic compounds have been shown to modulate this pathway. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) was found to attenuate neuroinflammation through a mechanism dependent on the MAPK pathway nih.gov. Another study showed that 2-methoxy-4-vinylphenol, a related compound, suppressed the lipopolysaccharide (LPS)-induced phosphorylation of key MAPK components, including p38, ERK1/2, and JNK, in RAW264.7 cells researchgate.net. This inhibition of MAPK activation is a crucial mechanism underlying the anti-inflammatory effects of these compounds researchgate.netresearchgate.net.
NEDDylation Pathway
The NEDDylation pathway is a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins. This process is crucial for the activation of cullin-RING ligases (CRLs), which regulate the degradation of numerous proteins involved in cell cycle control and stress responses tulane.edunih.govmdpi.com. Aberrant NEDDylation is linked to the progression of various cancers, making it an attractive therapeutic target mdpi.com.
To date, scientific investigations have not established a direct mechanistic link between this compound or its close methoxy-substituted phenolic analogues and the modulation of the NEDDylation pathway. While this pathway is a target for other natural products, its interaction with elemicin and related compounds remains an area for future research.
Structure-Activity Relationship (SAR) Studies of Allyloxy-Substituted Trimethoxybenzene Derivatives
Structure-activity relationship (SAR) studies on analogous compounds indicate that the nature and position of substituents on the benzene (B151609) ring are crucial for their biological activity. For instance, in a series of quinobenzothiazines, the presence of an allyloxy group at the C-9 position was found to be advantageous for anticancer activity. This suggests that the allyloxy moiety can play a significant role in the cytotoxic effects of these compounds.
Furthermore, studies on neoflavenes, which can contain allyloxy and methoxy substitutions, have shown that the number and position of these alkoxy groups influence their cytotoxic potential. While a direct correlation for this compound cannot be drawn, the principle that the arrangement of such functional groups dictates the biological outcome is well-established.
In the broader class of trimethoxybenzene derivatives, the 3,4,5-trimethoxyphenyl group is a well-known feature in potent antitumor agents. For example, in a series of 3,4,5-trimethoxychalcones, this moiety was found to be a key contributor to their ability to inhibit tubulin polymerization and exert cytotoxic effects. The specific substitution at the 5-position with an allyloxy group in the requested compound would likely modulate this activity, though the precise impact requires dedicated investigation.
Identification and Validation of Pharmacological Targets
The pharmacological targets of this compound have not been explicitly identified. However, based on research into structurally similar compounds, several potential targets can be hypothesized.
One of the most prominent targets for compounds containing the 3,4,5-trimethoxyphenyl moiety is tubulin . This protein is a key component of microtubules, which are essential for cell division. A number of natural and synthetic compounds bearing the trimethoxybenzene scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain 3,4,5-trimethoxychalcones have been demonstrated to act as mitotic arresters by destabilizing microtubules.
Another potential area of interaction could be with topoisomerase enzymes. Some novel 5-arylidene-3-(substituted phenyl)-2-(p-tolylamino)-4-imidazolones were evaluated for their cytotoxicity and showed potential as topoisomerase I inhibitors. While structurally different, this highlights that aromatic compounds with specific substitutions can target DNA-modifying enzymes.
In Vitro Biological Evaluations (e.g., Cytotoxicity against Cancer Cell Lines)
Direct in vitro cytotoxicity data for this compound against cancer cell lines is not available in the reviewed literature. However, studies on analogous compounds provide a basis for its potential anticancer effects.
For example, certain 9-allyloxy-substituted quinobenzothiazines have demonstrated potent anticancer activity against human cancer cell lines, including glioblastoma (SNB-19), lung adenocarcinoma (A549), and breast cancer (T47D), with IC50 values in the low micromolar range. mdpi.com
Similarly, various 5,6,7-trimethoxy quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. Some of these compounds exhibited significant cytotoxicity with IC50 values ranging from 5.02 to 35.75 μM. nih.gov
The table below summarizes the cytotoxic activities of some analogous compounds, providing a reference for the potential efficacy of allyloxy- and trimethoxybenzene-containing molecules.
| Compound Class | Specific Analogues | Cancer Cell Lines | IC50 Values |
| Quinobenzothiazines | 9-allyloxy-5-methyl-12H-quino[3,4-b] mdpi.comsemanticscholar.orgbenzothiazinium chloride | SNB-19, A549, T47D | 5.3 - 9.3 µM mdpi.com |
| Trimethoxy Quinolines | Compounds 7e, 7f, 7g | A2780, A2780/RCIS, MCF-7, MCF-7/MX | 5.02 - 35.75 μM nih.gov |
| Imidazolones | Compounds 9b-f | PC-3 (prostate) | 28 - 68 nmol/ml semanticscholar.orgjapsonline.com |
| Compounds 9b, 9d-f | MCF-7 (breast) | 34 - 82 nmol/ml semanticscholar.orgjapsonline.com | |
| Trimethoxychalcones | Compound 2c | L-1210 (murine leukemia) | 26 µM |
It is important to note that while these findings for analogous compounds are informative, the specific biological activities and cytotoxic profile of this compound can only be definitively determined through direct experimental evaluation.
Potential Research Applications of 5 Allyloxy 1,2,3 Trimethoxybenzene
Role as Synthetic Intermediates in Complex Molecule Synthesis
A primary and well-documented application of 5-(allyloxy)-1,2,3-trimethoxybenzene is its role as a key intermediate in the synthesis of elemicin (B190459) (1,2,3-trimethoxy-5-allylbenzene). Elemicin is a naturally occurring phenylpropene found in the essential oils of various plants, such as nutmeg and mace. The conversion of this compound to elemicin is classically achieved through a rsc.orgrsc.org-sigmatropic rearrangement known as the Claisen rearrangement. This reaction typically involves heating the allyloxybenzene, which causes the allyl group to migrate from the ether oxygen to an ortho position on the benzene (B151609) ring. However, due to the methoxy (B1213986) groups occupying both ortho positions, the allyl group migrates to the para position.
The synthetic utility of this compound extends beyond elemicin. Elemicin itself serves as a precursor for the synthesis of other complex molecules. For instance, elemicin can be used to synthesize the proto-alkaloid mescaline through ozonolysis followed by reductive amination wikipedia.org. This highlights the indirect but crucial role of this compound in accessing a class of psychoactive alkaloids.
Furthermore, the chemical reactivity of the allyl group and the aromatic ring in elemicin and its derivatives opens avenues for the synthesis of a variety of other complex molecules. The double bond of the allyl group can undergo various transformations, such as oxidation, reduction, and addition reactions, while the aromatic ring can be further functionalized through electrophilic substitution reactions. This makes this compound a valuable starting material for creating a diverse range of molecular architectures. A patent for the preparation of 1,2,3-trimethoxy-5-allylbenzene (elemicin) highlights its anesthetic and insecticidal properties, suggesting its utility in the development of pharmaceuticals and agrochemicals google.com.
| Starting Material | Key Transformation | Product | Significance |
|---|---|---|---|
| This compound | Claisen Rearrangement | Elemicin | Intermediate for other complex molecules |
| Elemicin | Ozonolysis and Reductive Amination | Mescaline | Access to psychoactive alkaloids wikipedia.org |
Applications in Materials Science and Polymer Chemistry
While direct applications of this compound in materials science are not extensively documented, its structural features, particularly the allyl group, suggest significant potential in polymer chemistry. Allyl-functionalized compounds are known to be valuable monomers in the synthesis of various polymers researchgate.net. The allyl group can participate in polymerization reactions, such as free-radical polymerization, to form polymer chains with unique properties.
Polymers derived from natural phenols and their derivatives, such as eugenol (B1671780) (a structurally related compound), have garnered considerable interest for the development of bio-based and functional polymers rsc.orgresearchgate.netnih.govresearchgate.netbohrium.com. These polymers often exhibit desirable properties, including antimicrobial activity, antioxidant capabilities, and high thermal stability rsc.org. Given the structural similarity of this compound to these monomers, it is plausible that it could be utilized to create polymers with analogous functionalities. The incorporation of the trimethoxyphenyl moiety into a polymer backbone could impart specific thermal and mechanical properties.
The allyl ether functionality also allows for post-polymerization modifications. For instance, the double bond of the allyl group in a polymer chain can be a handle for further chemical transformations, enabling the tuning of the polymer's properties for specific applications. This could include cross-linking to form thermosetting resins or the introduction of other functional groups to create materials for coatings, adhesives, or composites. The presence of allyl functionality in polymers is significant for biomedical applications such as drug delivery and tissue engineering nih.gov.
| Structural Feature | Potential Application in Materials Science | Rationale |
|---|---|---|
| Allyl Group | Monomer for polymerization | Can undergo polymerization to form polymer backbones researchgate.net. |
| Trimethoxyphenyl Ring | Modification of polymer properties | Can influence thermal stability, mechanical strength, and other physical properties. |
| Allyl Ether | Post-polymerization modification | The double bond can be functionalized to introduce new properties nih.gov. |
Development as Chemical Probes for Biochemical Pathways
Chemical probes are small molecules used to study and manipulate biological systems. The development of such probes often starts from natural products or their derivatives that exhibit biological activity. While this compound itself has not been extensively studied as a chemical probe, its derivative, elemicin, belongs to the class of phenylpropanoids, which are known to possess a wide range of biological activities researchgate.netnih.govfrontiersin.orgnih.gov.
Phenylpropanoids have been investigated for their roles in plant defense, signaling, and as potential therapeutic agents. The bioactivity of these compounds suggests that they interact with specific biological targets, making them promising scaffolds for the development of chemical probes. By modifying the structure of this compound or its downstream products, it may be possible to create molecules that can be used to investigate specific biochemical pathways.
For example, fluorescent tags or reactive groups could be incorporated into the molecule to allow for the visualization of its localization within cells or to identify its protein binding partners. The trimethoxyphenyl core provides a stable scaffold that can be systematically modified to explore structure-activity relationships and optimize selectivity for a particular biological target. The development of new scaffolds for chemical probes is an active area of research, and natural product-inspired structures are a valuable starting point nih.gov.
Contributions to Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy used in drug discovery and chemical biology to create libraries of structurally diverse small molecules. The goal of DOS is to explore a wide range of chemical space to identify novel compounds with interesting biological activities nih.govcam.ac.ukcam.ac.uk. Natural products and their derivatives are often used as starting points for DOS because they possess biologically relevant scaffolds nih.gov.
This compound, as a precursor to the natural product elemicin, is a promising starting material for DOS. The core structure can be elaborated in multiple directions to generate a library of diverse compounds. The allyl group can be functionalized in numerous ways, and the aromatic ring can undergo various substitution reactions.
For instance, a library of compounds could be generated by reacting the allyl double bond with different reagents to introduce a variety of functional groups. Simultaneously, the aromatic ring could be demethylated or further substituted to create another axis of diversity. This approach, starting from a common intermediate, would allow for the efficient generation of a collection of molecules with significant structural variation. Such a library could then be screened in high-throughput assays to identify new hits for drug discovery or as chemical probes for biological research. The use of natural product-like scaffolds in DOS is a powerful strategy for discovering new bioactive molecules nih.govnih.gov.
Q & A
Basic: What are the optimal synthetic routes for 5-(Allyloxy)-1,2,3-trimethoxybenzene, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves functionalizing a trimethoxybenzene precursor via iodination, metalation (e.g., using organometallic reagents), and allylation. For example, allyloxy groups can be introduced via nucleophilic substitution or transition metal-catalyzed coupling. Key factors include:
- Temperature: Metalation steps often require low temperatures (−78°C to 0°C) to stabilize intermediates .
- Catalysts: CuH-catalyzed hydroalkylation (as seen in related compounds) can improve regioselectivity and reduce byproducts .
- Solvent: Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency by stabilizing ionic intermediates .
Yield optimization requires careful control of stoichiometry, exclusion of moisture, and inert atmospheres.
Advanced: How can catalytic methods like CuH-catalyzed hydroalkylation be adapted for synthesizing derivatives of this compound?
Methodological Answer:
CuH catalysis enables stereoselective hydrofunctionalization of alkenes. For allyloxy-substituted derivatives:
- Substrate Design: Use propargyl ethers or allyl bromides as coupling partners (e.g., 1,2,3-trimethoxybenzene with (but-3-yn-1-yloxy)triisopropylsilane) .
- Catalytic System: Combine CuI with chiral ligands (e.g., DTBM-SEGPHOS) to achieve enantioselectivity in allylic alkylation .
- Workflow: Conduct reactions under solvent-free or green solvent conditions to enhance atom economy and sustainability .
Validate outcomes via GC-MS or HPLC to assess enantiomeric excess and purity.
Basic: How does NMR spectroscopy confirm the structure of this compound?
Methodological Answer:
- ¹H NMR:
- Three methoxy groups appear as singlets at δ 3.70–3.85 ppm.
- Allyloxy protons show splitting patterns: δ 4.50–4.60 (d, –OCH₂–), δ 5.20–5.40 (m, CH₂=CH–), and δ 5.80–6.00 (m, CH₂=CH–) .
- ¹³C NMR:
- Methoxy carbons at δ 55–60 ppm; allyloxy carbons at δ 70–75 (OCH₂) and 115–125 (CH₂=CH₂) .
- Aromatic carbons exhibit deshielding due to electron-donating substituents (δ 105–150 ppm).
Advanced: How do X-ray crystallography studies resolve the electronic effects of substituents in derivatives like this compound?
Methodological Answer:
- Bond Length Analysis: Electron-donating methoxy groups shorten C–O bonds (1.36–1.42 Å) and elongate adjacent C–C bonds in the aromatic ring, indicating resonance effects .
- Packing Interactions: Allyloxy groups influence crystal packing via van der Waals interactions, with dihedral angles between the benzene ring and allyl chain revealing steric constraints .
- Electron Density Maps: Topological analysis (e.g., QTAIM) quantifies charge distribution, showing increased electron density at para positions due to methoxy substituents .
Basic: What are common oxidation reactions of this compound, and what intermediates form?
Methodological Answer:
Under oxidative conditions (e.g., O₃, KMnO₄, or m-CPBA):
- Allyloxy Cleavage: The allyl group oxidizes to a carbonyl, forming 3,4,5-trimethoxybenzoic acid or esters .
- Mechanism: Epoxidation of the allyl double bond occurs first, followed by acid-catalyzed rearrangement to a ketone .
Monitor reaction progress via TLC (Rf shift) or FT-IR (appearance of C=O stretch at ~1700 cm⁻¹).
Advanced: How to design nucleophilic substitution reactions for functionalizing the allyloxy group?
Methodological Answer:
- Leaving Group Activation: Replace allyloxy with better leaving groups (e.g., bromo or tosyl derivatives) via halogenation or sulfonation .
- Nucleophile Selection: Use soft nucleophiles (e.g., azides, thiols) in polar solvents (DMF, DMSO) to displace allyloxy groups under mild conditions .
- Catalysis: Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems. Confirm substitution via ¹H NMR (disappearance of allyl protons) .
Basic: How to determine solubility and thermal stability of this compound?
Methodological Answer:
- Solubility: Test in graded solvents (hexane → EtOAc → MeOH). Methoxy groups enhance solubility in polar aprotic solvents (e.g., ~25 mg/mL in DCM) .
- Thermal Stability: Use TGA to measure decomposition onset (>200°C typical for methoxy aromatics). DSC identifies melting transitions (Tm ~80–100°C) .
Advanced: How to resolve discrepancies in thermodynamic data (e.g., sublimation enthalpies) for methoxy-substituted benzenes?
Methodological Answer:
- Validation Techniques: Correlate experimental ∆Hsub with Kovats retention indices (GC) to cross-check vaporization enthalpies .
- Error Mitigation: Apply group-contribution models (e.g., Benson) to estimate uncertainties. Reassess calorimetric data with ±20% error margins for temperature adjustments .
- Case Study: For 1,2,3-trimethoxybenzene, transpiration-derived ∆Hsub values (85–90 kJ/mol) conflict with calorimetry; retention index validation prioritizes transpiration data .
Basic: What are the applications of this compound in materials science?
Methodological Answer:
- Polymer Precursors: Allyloxy groups enable radical polymerization for cross-linked resins or coatings .
- SPME Coatings: Incorporated into sol-gel matrices to enhance extraction efficiency for polar analytes (e.g., organophosphates) .
Optimize coating thickness via dip-coating cycles and characterize by SEM-EDS .
Advanced: How to design derivatives of this compound with anticancer activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., nitro, halogen) at the para position to enhance cytotoxicity .
- Biological Testing: Evaluate derivatives against cancer cell lines (e.g., MCF-7) via MTT assays. Compare IC₅₀ values to establish potency trends .
- Mechanistic Studies: Use fluorescence probes (e.g., Annexin V-FITC) to assess apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
